molecular formula C16H20FN3O2S B12428851 N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3

Cat. No.: B12428851
M. Wt: 340.4 g/mol
InChI Key: VZTXNOOWMMDDLR-HPRDVNIFSA-N
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Description

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a methyl group attached to a pyrimidine ring, along with a methanesulfonamide group. The “d3” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the substituents. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclin-dependent kinases or other key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(4-(4-Chlorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-(4-Methylphenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs .

Properties

Molecular Formula

C16H20FN3O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3

InChI Key

VZTXNOOWMMDDLR-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Origin of Product

United States

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